molecular formula C26H27ClN2O B5491904 (E)-1-(4-benzhydrylpiperazin-1-yl)-3-phenylprop-2-en-1-one;hydrochloride

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-phenylprop-2-en-1-one;hydrochloride

Cat. No.: B5491904
M. Wt: 419.0 g/mol
InChI Key: RKMDQLJRZOYVAH-CMBBICFISA-N
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Description

1-Cinnamoyl-4-(diphenylmethyl)piperazine is a chemical compound . It is also known as Stugeron . It is a piperazine derivative, which means it contains a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Cinnamoyl-4-(diphenylmethyl)piperazine is C26H28N2 . The molecular weight is 368.51 . Raman spectroscopic studies have been conducted to analyze its structure under high pressure .

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of 1-cinnamoyl-4-(diphenylmethyl)piperazine. High-pressure effects on this compound have been studied using Raman Spectroscopy , indicating potential for further exploration in this area.

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-phenylprop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O.ClH/c29-25(17-16-22-10-4-1-5-11-22)27-18-20-28(21-19-27)26(23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-17,26H,18-21H2;1H/b17-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMDQLJRZOYVAH-CMBBICFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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